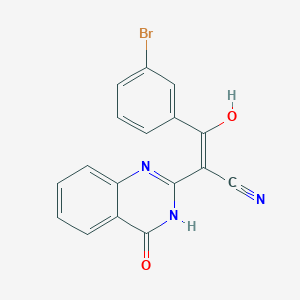![molecular formula C10H8BrN5O2 B1188731 5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE](/img/structure/B1188731.png)
5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is a derivative of benzaldehyde, featuring a bromine atom and a hydroxyl group on the benzene ring, along with a hydrazone linkage to a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation reaction between 5-Bromo-2-hydroxybenzaldehyde and 3-oxo-2,3-dihydro-1,2,4-triazin-5-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a corresponding quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and coordination complexes .
Biology: In biological research, it is studied for its potential antimicrobial and anticancer properties. The presence of the hydrazone linkage and the triazine ring makes it a candidate for enzyme inhibition studies .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development targeting specific enzymes or receptors .
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism by which 5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE exerts its effects is primarily through its interaction with biological macromolecules. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the triazine ring can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .
Comparison with Similar Compounds
- 5-Bromo-2-hydroxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
- 3,5-Dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-ylidene)hydrazone
- 4-Hydroxybenzaldehyde (4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl)hydrazone
Comparison: Compared to these similar compounds, 5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties. The triazine ring enhances its ability to form stable complexes with metal ions and interact with nucleic acids, making it a more versatile compound for various applications .
Properties
Molecular Formula |
C10H8BrN5O2 |
|---|---|
Molecular Weight |
310.11g/mol |
IUPAC Name |
5-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H8BrN5O2/c11-7-1-2-8(17)6(3-7)4-12-15-9-5-13-16-10(18)14-9/h1-5,17H,(H2,14,15,16,18)/b12-4+ |
InChI Key |
CVXGSHCNCMNIIC-UUILKARUSA-N |
SMILES |
C1=CC(=C(C=C1Br)C=NNC2=NC(=O)NN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(3,4-Dimethoxyphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/no-structure.png)
![N-ethyl-N-{[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B1188661.png)


![7-chloro-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B1188670.png)
![N'-(3-ethoxy-4-hydroxybenzylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B1188671.png)
